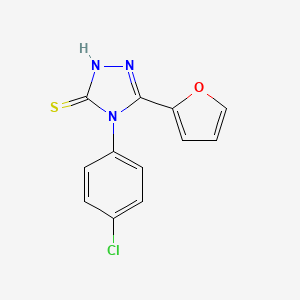

4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3OS/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)18)10-2-1-7-17-10/h1-7H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDMKAVJZNXLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354245 | |

| Record name | SBB040403 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805798 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60870-39-5 | |

| Record name | SBB040403 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

La synthèse du WAY-299174 implique généralement la réaction du 4-chlorobenzaldéhyde avec le furfural en présence d'hydrate d'hydrazine pour former l'hydrazone correspondante. Cet intermédiaire est ensuite cyclisé à l'aide de la thiourée pour donner le produit final, le WAY-299174 . Les conditions réactionnelles impliquent généralement un reflux du mélange dans l'éthanol ou un autre solvant approprié.

Les méthodes de production industrielle du WAY-299174 ne sont pas bien documentées, mais la synthèse en laboratoire fournit une base pour la mise à l'échelle du processus de production. Les étapes clés impliquent la formation de l'intermédiaire hydrazone et sa cyclisation subséquente.

Analyse Des Réactions Chimiques

Le WAY-299174 subit divers types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones dans des conditions appropriées.

Réduction : Les réactions de réduction peuvent convertir le cycle triazole en ses dérivés dihydro correspondants.

Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines ou les thiols. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications De Recherche Scientifique

4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound with a molecular weight of 277.73 g/mol . It has multiple names and identifiers, including this compound, 4-(4-chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione, and WAY-299174 .

Scientific Research Applications

1,2,4-Triazole derivatives exhibit diverse biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant properties . 4,5-disubstituted 1,2,4-triazoles can be synthesized through intramolecular cyclization of 1,4 disubstituted thiosemicarbazides .

Antimicrobial Activity:

- A study aimed to synthesize new 2-[[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N'-[(substituted phenyl/furanyl)methylidene] .

- This compound derivatives have potential antimicrobial applications .

Synthesis of Triazole Derivatives:

- Triazoles can be prepared using various methods, such as the reaction of 4-chlorobenzoic acid with ethanol to synthesize ethyl 4-chlorobenzoate, which then reacts with hydrazine hydrate to produce 4-chlorobenzohydrazide .

- The hydrazide reacts with furfuryl isothiocyanate to produce N-furfuryl-5-(4-chlorophenyl)thiosemicarbazide, which cyclizes in basic media to form 5-(4-chlorophenyl)-4-furfuryl-4H-1,2,4-triazole-3-thiol .

Crystal Structure Analysis:

Mécanisme D'action

The mechanism of action of WAY-299174 involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in WAY-299174 can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Table 1: Key Structural Features and Physical Properties

Key Observations:

Halogen vs. Methoxy/ethoxy substituents (e.g., in ) increase solubility in polar solvents due to their electron-donating nature .

Furan vs. Thiophene/Other Aromatic Groups :

- The furan-2-yl group in the target compound introduces π-π stacking capabilities, whereas thiophene () or benzo[d]thiazole () moieties enhance rigidity and electronic conjugation, affecting bioactivity .

Schiff Base Derivatives: Schiff bases derived from the target compound (e.g., 4-((furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in ) form octahedral metal complexes with anticancer activity against MCF-7 and Hep-G2 cell lines .

Key Findings:

- The target compound’s furan-2-yl group contributes to moderate antimicrobial activity, but analogs with thiophene or hydrazinyl substituents exhibit enhanced potency in enzyme inhibition .

- Metal complexes (e.g., Cu(II) or Zn(II) derivatives) of triazole-3-thiol Schiff bases show superior anticancer activity compared to the parent ligand, highlighting the role of coordination chemistry in bioactivity .

Physicochemical and Crystallographic Comparisons

- Crystal Packing : The target compound’s isostructural analogs () with Cl vs. F substituents show nearly identical crystal lattices but adjusted bond lengths (C-Cl: 1.74 Å vs. C-F: 1.39 Å), affecting thermal stability .

- Solubility : Derivatives with sulfonyl () or trifluoromethyl () groups exhibit higher aqueous solubility than the hydrophobic chlorophenyl-furan analog.

Activité Biologique

The compound 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, a study synthesized various derivatives of triazole-thiols through a series of condensation reactions involving furan derivatives and hydrazides. The resulting compounds were characterized using techniques such as IR spectroscopy and NMR analysis .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives, including our compound of interest. In one notable study, synthesized derivatives exhibited significant antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans at concentrations ranging from 31.25 to 125 μg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 6a | E. coli | 31.25 | 62.5 |

| 6b | S. aureus | 62.5 | 125 |

| 6c | P. aeruginosa | 62.5 | 125 |

| 6d | C. albicans | 31.25 | 62.5 |

This table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for selected derivatives of the compound.

Anticancer Activity

The anticancer potential of triazole derivatives has been investigated in various cancer cell lines. One study demonstrated that compounds derived from triazole-thiols exhibited selective cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells . The selectivity towards cancer cells suggests that structural modifications can enhance efficacy against specific malignancies.

Table 2: Cytotoxicity of Triazole Derivatives in Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| N'-(2-oxoindolin-3-ylidene) derivative | IGR39 | <10 |

| N'-(dimethylaminobenzylidene) derivative | MDA-MB-231 | <15 |

| N'-(hydroxybenzylidene) derivative | Panc-1 | <20 |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by the presence and position of substituents on the triazole ring and the attached phenyl or furan moieties. The introduction of electron-withdrawing groups like chlorine enhances antimicrobial activity by increasing the lipophilicity and reactivity of the compound .

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of S-substituted derivatives and tested their antimicrobial efficacy against clinical strains. Results indicated that variations in substituents did not significantly alter activity profiles but highlighted the importance of maintaining a certain structural backbone for efficacy .

- Cytotoxicity Testing : Another investigation focused on hydrazone derivatives derived from triazoles, revealing that specific substitutions could lead to enhanced selectivity for cancer cells over normal cells, suggesting potential therapeutic applications in oncology .

Q & A

Q. Basic

- -NMR : Identifies aromatic protons (4-chlorophenyl: δ 7.3–7.6 ppm; furan: δ 6.3–7.4 ppm) and thiol proton (if unalkylated, δ ~13.5 ppm) .

- -NMR : Confirms triazole carbons (~150–160 ppm) and thiol carbon (~165 ppm) .

- LC-MS : Validates molecular weight (e.g., m/z 294.7 for [M+H]) .

- IR : Detects C=S (1050–1250 cm) and N-H stretches (3200–3400 cm) .

How can contradictory biological activity data (e.g., antifungal vs. antiviral) be resolved?

Advanced

Discrepancies often arise from structural modifications or assay conditions. For example:

Q. Resolution strategies :

Perform dose-response assays (IC/MIC comparisons).

Use molecular docking to predict binding affinities to target proteins (e.g., cytochrome P450 for antifungal activity vs. helicase ATPase domains ).

What computational methods predict pharmacokinetic properties?

Q. Advanced

- ADME analysis : Tools like SwissADME predict bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier permeability. For S-alkyl derivatives, logP values <5 enhance solubility .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., MERS-CoV helicase ATPase, IC ~0.5 µM for triazole-thiol derivatives ).

- QSAR studies : Correlate substituent electronegativity (e.g., 4-Cl vs. 4-OCH) with bioactivity .

How to design derivatives for improved bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.